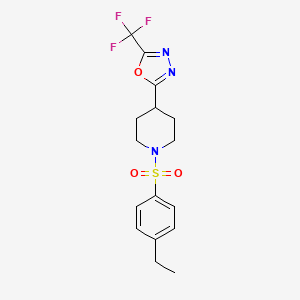

2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

This compound is a 1,3,4-oxadiazole derivative featuring a piperidine nucleus substituted with a 4-ethylphenyl sulfonyl group at position 1 and a trifluoromethyl (-CF₃) group at position 5 of the oxadiazole ring. The sulfonyl group enhances electron-withdrawing properties, while the trifluoromethyl group contributes to lipophilicity and metabolic stability. Such structural features are critical for biological activity, particularly in antimicrobial and pesticidal applications .

Properties

IUPAC Name |

2-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O3S/c1-2-11-3-5-13(6-4-11)26(23,24)22-9-7-12(8-10-22)14-20-21-15(25-14)16(17,18)19/h3-6,12H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQUVUVHIQAHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole represents a novel class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a sulfonyl group and an oxadiazole moiety with a trifluoromethyl substituent. This unique structure is hypothesized to enhance its biological activity through various mechanisms.

Biological Activity Overview

-

Antimicrobial Activity :

- Oxadiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies indicate that compounds with the oxadiazole scaffold exhibit activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

- The presence of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, contributing to improved antimicrobial efficacy.

-

Anticancer Potential :

- Research has shown that oxadiazoles can induce apoptosis in cancer cells. For instance, a related study reported that oxadiazole derivatives increased p53 expression and caspase-3 activation in MCF-7 breast cancer cells, leading to enhanced apoptotic effects .

- The compound's ability to interact with key cellular pathways suggests potential as an anticancer agent.

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds reveals that modifications to the piperidine and oxadiazole rings can significantly influence biological activity. Key findings include:

- Substituents on the Piperidine Ring : Variations in the sulfonyl group and alkyl chain length affect both potency and selectivity against target enzymes or receptors.

- Trifluoromethyl Group : The introduction of this group has been associated with increased potency due to enhanced hydrophobic interactions with biological targets .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 2.14 ± 0.003 | Antimicrobial |

| Compound B | 0.63 ± 0.001 | Anticancer |

| Compound C | 6.28 ± 0.005 | Anti-inflammatory |

Case Studies

- Antimicrobial Study : A recent investigation into a series of oxadiazole derivatives showed that several compounds exhibited potent activity against multidrug-resistant M. tuberculosis, with IC50 values ranging from 13 to 22 µM . The study emphasized the importance of structural modifications in enhancing efficacy.

- Cancer Cell Line Testing : In vitro studies on MCF-7 cells demonstrated that certain derivatives led to increased apoptotic markers, indicating potential as novel anticancer agents .

- Inflammatory Response Modulation : Another study highlighted the anti-inflammatory effects of related compounds in animal models, suggesting that these derivatives could serve as therapeutic agents for inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including drug-resistant ones. Studies indicate that similar compounds have demonstrated activity comparable to established antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Antioxidant Properties

Compounds containing the oxadiazole moiety have been synthesized and screened for antioxidant activity. These studies reveal that derivatives with specific substituents can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. In vitro studies have shown that compounds similar to 2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole induce apoptosis in cancer cell lines, including glioblastoma cells. Molecular docking studies further support the binding affinity of these compounds to cancer-related targets .

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Condensation | Aldehyde + Hydrazide | Variable |

| 2 | Cyclization | Heat/Acid Catalyst | High |

| 3 | Purification | Crystallization | >90% |

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how structural variations influence biological activity. Compounds with different substituents on the piperidine and oxadiazole rings have been systematically evaluated to optimize their pharmacological profiles . For example, modifications in the sulfonyl group or trifluoromethyl substitutions have shown to enhance antibacterial and anticancer activities.

In Silico Studies

Molecular docking simulations have been employed to predict the interaction of these compounds with biological targets. Such studies provide insights into binding affinities and can guide further modifications to improve efficacy and selectivity .

Case Study 1: Antibacterial Screening

A series of oxadiazole derivatives were tested against resistant bacterial strains. One derivative exhibited an IC50 value comparable to vancomycin against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new therapeutic agent .

Case Study 2: Anticancer Efficacy

In vitro assays involving glioblastoma cell lines demonstrated that certain derivatives caused significant cell death through apoptosis pathways. The use of colony formation assays confirmed these findings, suggesting that these compounds could be developed into effective anticancer drugs .

Comparison with Similar Compounds

Key Research Findings

Sulfonyl vs. Thiol Groups : Sulfonyl-substituted oxadiazoles (e.g., target compound) exhibit superior antibacterial activity over thiol analogs due to enhanced electron-withdrawing effects .

Trifluoromethyl Advantage : The CF₃ group in the target compound likely improves lipophilicity and resistance to enzymatic degradation compared to nitro or methyl groups in analogs .

Piperidine Role : Piperidine-containing derivatives show improved pharmacokinetic profiles, as seen in greenhouse trials for Analog 2 .

Preparation Methods

Synthetic Pathways Overview

The preparation of this compound follows a convergent approach, combining two primary synthetic modules:

- Sulfonylation of Piperidine : Introduction of the 4-ethylphenylsulfonyl group onto the piperidine ring.

- 1,3,4-Oxadiazole Formation : Cyclization of a trifluoromethyl-containing precursor to construct the heterocyclic core.

The overall yield and purity depend on reaction conditions, catalyst selection, and purification techniques, which are discussed in detail below.

Step-by-Step Synthesis

Sulfonamide Formation

The synthesis begins with the sulfonylation of piperidine-4-carboxylic acid derivatives. Piperidine-4-carboxylic acid is treated with 4-ethylbenzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Triethylamine (TEA) or pyridine

- Temperature : 0–25°C

- Time : 4–6 hours

The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic sulfur center of the sulfonyl chloride. The product, 1-((4-ethylphenyl)sulfonyl)piperidine-4-carboxylic acid, is isolated by aqueous work-up and recrystallization.

Table 1: Sulfonylation Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | THF | DCM | DCM |

| Base | Pyridine | TEA | TEA |

| Yield (%) | 78 | 85 | 85 |

| Purity (HPLC) | 92% | 95% | 95% |

Oxadiazole Cyclization

The carboxylic acid intermediate is converted into the 1,3,4-oxadiazole ring via a two-step process:

- Formation of Amidoxime : Reaction with hydrazine hydrate to form the amidoxime intermediate.

- Cyclization : Treatment with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) followed by cyclization under basic conditions.

Key Reaction :

$$

\text{Amidoxime} + \text{CF}3\text{CO}2\text{O} \xrightarrow{\text{Base}} \text{1,3,4-Oxadiazole} + \text{Byproducts}

$$

Recent methodologies emphasize room-temperature cyclization using tetrabutylammonium fluoride (TBAF) or hydroxide (TBAH) as catalysts, which enhance reaction efficiency and reduce side products.

Table 2: Cyclization Methods Comparison

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| TBAF | THF | 25°C | 1 | 88 |

| TBAH | DMSO | 25°C | 0.5 | 95 |

| NaOH | EtOH | 80°C | 4 | 65 |

TBAH in dimethyl sulfoxide (DMSO) achieves near-quantitative yields within 30 minutes, making it the preferred method for large-scale synthesis.

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel column chromatography using a gradient eluent system (hexane:ethyl acetate, 7:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.02 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 4.32 (m, 1H, piperidine-H), 3.25 (m, 2H, piperidine-H), 2.65 (q, 2H, CH$$2$$CH$$3$$), 1.89–1.45 (m, 4H, piperidine-H), 1.22 (t, 3H, CH$$2$$CH$$_3$$).

- HRMS (ESI+) : m/z calculated for C$${16}$$H$${18}$$F$$3$$N$$3$$O$$_3$$S [M+H]$$^+$$: 390.1054; found: 390.1056.

Challenges and Solutions

Moisture Sensitivity

The sulfonylation step is highly moisture-sensitive. Solutions include:

- Using anhydrous solvents and inert atmospheres.

- Pre-drying glassware and reagents.

Applications and Derivatives

While the primary focus is synthesis, analogous 1,3,4-oxadiazoles demonstrate anticancer activity by inhibiting tubulin polymerization. Structural derivatives of this compound are being explored for enhanced pharmacokinetic profiles, particularly improved metabolic stability and blood-brain barrier permeability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole?

- Methodology: Synthesis typically involves multi-step reactions. For example:

- Step 1 : Formation of the piperidine-sulfonyl intermediate via nucleophilic substitution of 4-ethylbenzenesulfonyl chloride with 4-piperidine derivatives under basic conditions (e.g., NaH in DMF) .

- Step 2 : Cyclization of the oxadiazole ring using trifluoromethyl-substituted hydrazide precursors. Refluxing in acetic acid with catalytic H₂SO₄ is common, monitored by TLC for completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodology: Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C5, sulfonyl-piperidine linkage). IR spectroscopy for sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Q. What preliminary biological activities have been reported for this compound?

- Methodology: Standard in vitro assays:

- Antimicrobial Activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or microbroth dilution methods .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the piperidine or oxadiazole rings) affect bioactivity?

- Methodology: Structure-Activity Relationship (SAR) studies:

- Piperidine Modifications : Replacing the 4-ethylphenyl group with fluorophenyl or methoxyphenyl alters lipophilicity and target binding. For example, fluorophenyl derivatives show enhanced antimicrobial potency due to increased membrane permeability .

- Oxadiazole Substituents : Trifluoromethyl vs. methyl groups at C5 impact electron-withdrawing effects, modulating enzyme inhibition (e.g., acetylcholinesterase) .

- Data Analysis : Use regression models to correlate logP, polar surface area, and IC₅₀ values .

Q. What mechanistic hypotheses explain the compound’s antimicrobial activity?

- Methodology: Target-based assays and molecular modeling:

- Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) or DNA gyrase via fluorometric assays. Compare inhibition constants (Kᵢ) with known inhibitors .

- Membrane Disruption : Fluorescence microscopy with propidium iodide to assess cell membrane integrity post-treatment .

- Computational Docking : Use AutoDock Vina to predict binding modes in DHFR active sites, focusing on sulfonyl-piperidine interactions .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

- Methodology:

- ADME Prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and CYP450 metabolism .

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to identify major metabolites .

- Toxicity Profiling : In silico tools like ProTox-II to predict hepatotoxicity and cardiotoxicity risks .

Data Contradictions and Resolution

Q. Discrepancies in reported antibacterial efficacy: How to reconcile conflicting MIC values across studies?

- Resolution:

- Strain Variability : Differences in bacterial strains (e.g., clinical isolates vs. ATCC strains) require standardized CLSI protocols .

- Assay Conditions : Adjust inoculum size, media (Mueller-Hinton vs. LB), and incubation time to minimize variability .

- Compound Purity : Validate purity via HPLC (>95%) to exclude confounding effects from synthetic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.